1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, attached to a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms. The carboxylic acid group (-COOH) is attached to the 4-position of the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine and triazole rings, which contribute to its stability. The presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The triazole ring is less reactive but can participate in reactions under certain conditions. The carboxylic acid group can undergo typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and evaluated for antimicrobial activities. Some triazole derivatives exhibited moderate antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Komsani et al., 2015).
Chemical Structure and Synthesis Methods
These compounds have been a subject of interest for their unique chemical structures. Research has focused on developing convenient methods for constructing these compounds, utilizing various starting materials and processes. This interest is largely due to their potential in generating diverse compound libraries for screening biological activities (Pokhodylo, 2018).
Crystal Structure and Molecular Interactions
The crystal structures of this compound derivatives have been analyzed to understand their molecular interactions, such as π-interactions, which are crucial for their potential as building blocks in various chemical syntheses (Pokhodylo et al., 2022).
Supramolecular Constructs and Crystallization Behavior
These compounds have been studied to identify trends in intermolecular contact patterns and packing arrangements. Such studies are important for understanding the crystallization behavior of this class of compounds, which can impact their stability and reactivity in various applications (Tawfiq et al., 2014).
Applications in Metallogels and Luminescent Properties
Research has also explored the self-assembly formation of luminescent metallogels using these compounds, demonstrating their potential in materials science, particularly in the development of new luminescent materials (McCarney et al., 2015).
Coordination Polymers and Fluorescent Properties
These compounds have been used to synthesize coordination polymers with unique structures and properties. Studies on their fluorescent properties and thermal analysis contribute to the field of material science, particularly in the development of new luminescent materials (Wang et al., 2019).
Bioactivity Screening
Various derivatives of these compounds have been synthesized and screened for biological activities, such as antibacterial and plant growth regulatory activities. This highlights their potential application in agriculture and pharmaceuticals (Liu et al., 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-pyridin-4-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPTVQHCFWHXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222603 | |
Record name | 1-(4-Pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933692-38-7 | |
Record name | 1-(4-Pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933692-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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